2H-Perfluoro-2-dodecenoate
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Overview
Description
2H-Perfluoro-2-dodecenoate is a highly fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties to the molecule. This compound is of significant interest in various fields due to its stability, hydrophobicity, and resistance to chemical and thermal degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Perfluoro-2-dodecenoate typically involves the fluorination of dodec-2-enoic acid derivatives. The process can be carried out using various fluorinating agents such as elemental fluorine, cobalt trifluoride, or other fluorine-containing compounds under controlled conditions. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced fluorination techniques, such as electrochemical fluorination or photochemical fluorination, can enhance the efficiency and safety of the process. These methods allow for the large-scale production of this compound with minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
2H-Perfluoro-2-dodecenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield partially fluorinated compounds with different functional groups.
Substitution: The fluorine atoms can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may require catalysts or specific solvents to facilitate the exchange of fluorine atoms with other groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluorinated carboxylic acids, while reduction can produce partially fluorinated alcohols or amines. Substitution reactions can result in a wide range of functionalized fluorinated compounds.
Scientific Research Applications
2H-Perfluoro-2-dodecenoate has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of advanced materials, such as fluorinated polymers and surfactants.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its potential as a diagnostic agent in imaging techniques, such as MRI, due to its unique magnetic properties.
Industry: Utilized in the production of high-performance coatings, lubricants, and sealants that require resistance to harsh chemical and thermal environments.
Mechanism of Action
The mechanism of action of 2H-Perfluoro-2-dodecenoate is primarily related to its fluorinated structure. The presence of multiple fluorine atoms enhances the compound’s stability and resistance to degradation. The molecular targets and pathways involved in its action depend on the specific application. For example, in drug delivery, the compound may interact with cellular membranes to facilitate the transport of therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl methacrylate
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
- 2,2,2-Trifluoroethyl methacrylate
Uniqueness
Compared to similar compounds, 2H-Perfluoro-2-dodecenoate stands out due to its higher degree of fluorination, which imparts superior chemical and thermal stability. This makes it particularly valuable in applications that require extreme resistance to degradation and harsh conditions.
Properties
IUPAC Name |
3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-icosafluorododec-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2F20O2/c13-2(1-3(33)34)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)10(26,27)11(28,29)12(30,31)32/h1H,(H,33,34) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNPKTMXAFCAFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2F20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70895723 |
Source
|
Record name | 2H-Perfluoro-2-dodecenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70895723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70887-94-4 |
Source
|
Record name | 2H-Perfluoro-2-dodecenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70895723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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